molecular formula C16H12F5NO2 B6495105 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351621-45-8

3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B6495105
CAS No.: 1351621-45-8
M. Wt: 345.26 g/mol
InChI Key: RCJYFMCDYBIBLE-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound characterized by its multiple fluorine atoms and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps, starting with the preparation of the trifluoro-2-hydroxy-2-phenylpropyl moiety. This can be achieved through the reaction of phenylacetic acid with trifluoromethane in the presence of a strong base. The resulting intermediate is then reacted with difluorobenzamide under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atoms make it a valuable precursor in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is used to study enzyme inhibition and protein interactions. Its unique structure allows for the exploration of new biological pathways and targets.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of advanced materials and coatings. Its fluorine content provides enhanced chemical resistance and stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves binding to specific molecular targets. The fluorine atoms enhance its binding affinity, allowing it to interact with enzymes and receptors involved in various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Difluorobenzamide: Similar structure but lacks the trifluoro-2-hydroxy-2-phenylpropyl group.

  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Similar structure but without the difluoro substitution on the benzamide ring.

Uniqueness: 3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide stands out due to its combination of difluoro and trifluoro groups, which provide enhanced chemical stability and reactivity compared to its similar counterparts. This unique structure allows for a broader range of applications and interactions in scientific research and industry.

Properties

IUPAC Name

3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c17-12-7-6-10(8-13(12)18)14(23)22-9-15(24,16(19,20)21)11-4-2-1-3-5-11/h1-8,24H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJYFMCDYBIBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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